Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate
CAS No.:
Cat. No.: VC18347805
Molecular Formula: C11H10FNO4
Molecular Weight: 239.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FNO4 |
|---|---|
| Molecular Weight | 239.20 g/mol |
| IUPAC Name | ethyl 3-(2-fluoro-5-nitrophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H10FNO4/c1-2-17-11(14)6-3-8-7-9(13(15)16)4-5-10(8)12/h3-7H,2H2,1H3 |
| Standard InChI Key | MIOPWTLOGXFJHE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=CC1=C(C=CC(=C1)[N+](=O)[O-])F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features an acrylate ester backbone conjugated to a 2-fluoro-5-nitrophenyl group. The (E)-configuration of the double bond ensures planarity, enhancing electronic conjugation between the aromatic ring and the ester moiety. The fluorine atom at the ortho position and the nitro group at the para position introduce steric and electronic effects that influence reactivity. Quantum mechanical calculations suggest that the nitro group’s electron-withdrawing nature polarizes the phenyl ring, while the fluorine atom moderates this effect through its inductive properties.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 239.20 g/mol | |
| Boiling Point | 347.4±32.0 °C (Predicted) | |
| Density | 1.307±0.06 g/cm³ (Predicted) | |
| Storage Conditions | Room temperature |
Synthesis and Mechanistic Insights
Alternative Synthetic Pathways
Classical approaches include the Heck coupling of 2-fluoro-5-nitrobenzene derivatives with acrylate esters. The nitro group’s directing effects facilitate regioselective functionalization, though competing side reactions necessitate careful optimization of palladium catalysts and ligands. Recent advances in flow chemistry have improved yields (>85%) by minimizing decomposition pathways associated with thermal instability .
Physicochemical Properties
Thermal Stability and Solubility
The compound’s predicted boiling point of 347.4°C reflects strong intermolecular interactions, likely due to dipole-dipole forces from the nitro group and π-π stacking . Its limited solubility in polar solvents (e.g., water: <0.1 mg/mL) contrasts with high solubility in dichloromethane and dimethyl sulfoxide, making it suitable for solution-phase reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for structurally similar compounds reveal distinct patterns:
-
NMR: Aromatic protons resonate at δ 7.05–8.15 ppm, while the acrylate α-proton appears as a doublet near δ 6.3–6.8 ppm (J = 14–16 Hz) .
-
NMR: The carbonyl carbon of the ester group is observed at δ 165–170 ppm, with olefinic carbons at δ 120–130 ppm .
Industrial and Material Science Applications
Non-Linear Optical (NLO) Materials
Although direct evidence for Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate’s NLO properties is limited, its structural analogy to (E)-Methyl 3-(2-nitrophenyl)acrylate suggests potential. Theoretical calculations predict a second-harmonic generation (SHG) efficiency 1.8× greater than urea, making it a candidate for optoelectronic devices.
Polymer Modification
Incorporating the compound into poly(methyl methacrylate) matrices enhances thermal stability (T_g increased by 22°C) and UV absorption, enabling applications in protective coatings .
Comparative Analysis with Structural Analogues
Ethyl vs. Methyl Acrylate Derivatives
Replacing the ethyl group with methyl reduces steric hindrance but diminishes thermal stability. For example, the methyl analogue’s predicted boiling point is 18°C lower, reflecting weaker van der Waals interactions .
Impact of Substituent Positioning
Moving the nitro group to the meta position (3-nitro) decreases COX-2 inhibition by 60%, highlighting the importance of para substitution for biological activity.
Future Research Directions
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles could mitigate the compound’s poor aqueous solubility, enabling in vivo evaluation of anti-inflammatory effects .
Computational Modeling
Density functional theory (DFT) studies are needed to quantify the fluorine atom’s contribution to electronic properties and reactivity.
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